Ferroprotoporphyrin

Catalog No.
S581563
CAS No.
14875-96-8
M.F
C34H32FeN4O4
M. Wt
616.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferroprotoporphyrin

CAS Number

14875-96-8

Product Name

Ferroprotoporphyrin

IUPAC Name

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)

Molecular Formula

C34H32FeN4O4

Molecular Weight

616.5 g/mol

InChI

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

KABFMIBPWCXCRK-UHFFFAOYSA-L

SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+2]

Synonyms

Ferroprotoporphyrin, Haem, Heme, Heme b, Protoheme, Protoheme IX

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2]

Isomeric SMILES

CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Fe+4]

Ferroprotoporphyrin, also known as heme b, is a metalloprotoporphyrin characterized by the coordination of iron to the four nitrogen atoms of the protoporphyrin IX structure. Its molecular formula is C34H32FeN4O4C_{34}H_{32}FeN_4O_4 and it has a molar mass of approximately 615.49 g/mol. This compound plays a crucial role in various biological processes, particularly in the transport and storage of oxygen in hemoglobin and myoglobin, making it essential for aerobic life forms. Ferroprotoporphyrin is notable for its ability to absorb specific wavelengths of light, contributing to the characteristic red color of blood .

The mechanism of action of ferroprotoporphyrin depends on the protein it interacts with. Here are some examples:

  • Hemoglobin and Myoglobin: The iron center reversibly binds to oxygen due to its affinity for the lone pair electrons on the oxygen molecule. The planar structure of the porphyrin ring allows for optimal interaction with oxygen.
  • Cytochromes: The iron center cycles between Fe²⁺ and Fe³⁺ states, accepting and donating electrons from other molecules involved in the electron transport chain.
  • Cytochrome P450 Enzymes: The iron center, along with other amino acid residues in the enzyme, activates oxygen molecules for various oxidation reactions, including xenobiotic detoxification.

Hematology and Blood Disorders

  • Iron Metabolism and Porphyrias: FePP is a crucial intermediate in the heme biosynthesis pathway, responsible for the production of red blood cells. Scientists study FePP to understand iron metabolism and diagnose porphyrias, a group of inherited disorders affecting heme production.
  • Anemia and Oxygen Binding: Researchers investigate how FePP interacts with iron and other molecules within red blood cells. This helps understand oxygen binding and transport, potentially leading to treatments for anemia and related conditions [].

Forensic Science

  • Blood Identification: FePP, along with other heme components, can be used to identify the presence of blood at crime scenes. This is because FePP is a relatively stable molecule and can persist in various environments even after blood degradation.

Photodynamic Therapy (PDT)

  • Cancer Treatment: FePP shows potential as a photosensitizer in PDT, a light-based therapy for treating cancer. When exposed to light, FePP generates reactive oxygen species that can damage cancer cells, offering a promising avenue for cancer research [].
  • Antimicrobial Applications: FePP is being explored for its ability to kill bacteria and other microorganisms through light activation. This research holds promise for developing new antimicrobial strategies [].

Material Science and Biosensors

  • Mimicking Heme-Containing Proteins: Scientists are investigating FePP as a building block for creating synthetic molecules that mimic the structure and function of heme-containing proteins. This could be utilized in various applications, like developing biosensors for detecting specific molecules.

  • Oxidation-Reduction Reactions: It can undergo oxidation to form methemoglobin when exposed to oxidizing agents such as hydrogen peroxide. This process involves the conversion of iron from the ferrous (Fe²⁺) to ferric (Fe³⁺) state, altering its oxygen-binding capacity .
  • Ligand Binding: Ferroprotoporphyrin can bind to various ligands, including carbon monoxide and oxygen. The kinetics of these interactions are critical for understanding its function in biological systems. For instance, the recombination kinetics with carbon monoxide have been studied extensively, revealing insights into its reactivity and stability .
  • Catalytic Activity: Ferroprotoporphyrin exhibits catalytic properties, facilitating reactions such as peroxidase activity where it can catalyze the reduction of hydrogen peroxide .

Ferroprotoporphyrin is integral to several biological functions:

  • Oxygen Transport: As a key component of hemoglobin and myoglobin, it enables the efficient transport and release of oxygen in tissues.
  • Electron Transfer: It participates in electron transfer processes within cells, contributing to metabolic pathways.
  • Enzyme Cofactor: Ferroprotoporphyrin serves as a cofactor for various enzymes involved in metabolic reactions, including those related to drug metabolism and detoxification .

The synthesis of ferroprotoporphyrin primarily involves the following steps:

  • Biosynthesis from Protoporphyrin IX: The enzyme ferrochelatase catalyzes the insertion of iron into protoporphyrin IX to form ferroprotoporphyrin. This process occurs in mitochondria and is crucial for heme biosynthesis .
  • Chemical Synthesis: Ferroprotoporphyrin can also be synthesized chemically through various methods that typically involve the reaction of protoporphyrin IX with ferrous salts under controlled conditions.
  • Extraction from Biological Sources: It can be isolated from biological materials such as red blood cells or liver tissues through extraction and purification techniques .

: It is used in treatments related to blood disorders and conditions requiring oxygen delivery enhancement.
  • Research: Its role as an enzyme cofactor makes it valuable in biochemical research, particularly in studies involving oxidative stress and metabolic pathways.
  • Photodynamic Therapy: Modified forms of ferroprotoporphyrin are explored for use in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation .
  • Studies on ferroprotoporphyrin interactions focus on its binding affinities with various ligands and proteins. For example:

    • Binding with Oxygen and Carbon Monoxide: Research has demonstrated how ferroprotoporphyrin binds reversibly with oxygen while having a much stronger affinity for carbon monoxide, which can inhibit its function in oxygen transport .
    • Interactions with Other Biomolecules: Investigations into its interactions with other proteins reveal insights into its regulatory roles within cellular processes.

    Ferroprotoporphyrin shares structural similarities with several other porphyrins and metalloprotoporphyrins. Here’s a comparison highlighting its uniqueness:

    CompoundStructureUnique Features
    Heme AContains a formyl groupPresent in cytochrome c oxidase; involved in electron transport chain
    Heme CContains thioether linkagesFound in cytochromes; plays a role in electron transfer
    HematinOxidized form of heme bLess soluble than ferroprotoporphyrin; often used as a pigment
    Zinc ProtoporphyrinZinc instead of ironUsed in studies related to heme synthesis inhibition

    Ferroprotoporphyrin's unique feature lies in its ferrous iron center which allows it to effectively bind oxygen and participate actively in redox reactions, distinguishing it from other porphyrins that may have different metal centers or functional groups.

    Protoporphyrin IX serves as the immediate precursor for ferroprotoporphyrin synthesis across all heme-producing organisms [4]. This organic compound, classified as a porphyrin, contains a porphine core consisting of a tetrapyrrole macrocycle with marked aromatic character [4]. The molecular structure of protoporphyrin IX is characterized by its planar configuration, with only the nitrogen-hydrogen bonds bent out of the plane of the rings in opposite directions [4].

    The protoporphyrin IX molecule possesses four methyl groups, two vinyl groups, and two propionic acid groups arranged in a specific circular order around the outer cycle [4]. These functional groups are positioned at defined locations: methyl-vinyl-methyl-vinyl-methyl-propionate-propionate-methyl, which corresponds to the "IX" designation in the nomenclature system [4]. The propionic acid side chains are particularly important as they provide sites for protein interactions during the enzymatic conversion to ferroprotoporphyrin [24].

    Protoporphyrin IX exhibits distinctive physical properties that are crucial for its biological function [26]. The molecular formula is C34H34N4O4 with specific structural dimensions determined through crystallographic analysis [26]. The porphyrin ring system displays characteristic absorption properties that change dramatically upon iron insertion, forming the basis for spectroscopic monitoring of ferroprotoporphyrin synthesis [26].

    The precursor molecule is generated through the penultimate step of heme biosynthesis by protoporphyrinogen oxidase, which catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX [10]. This oxidation reaction requires three molecules of oxygen and generates three molecules of hydrogen peroxide as byproducts [14]. The enzyme responsible for this conversion is localized to the matrix-facing side of the inner mitochondrial membrane, positioning the substrate appropriately for subsequent iron insertion [10].

    Ferrochelatase: Structure-Function Relationship

    Ferrochelatase represents the terminal enzyme in heme biosynthesis, catalyzing the insertion of ferrous iron into protoporphyrin IX to form ferroprotoporphyrin [5]. Human ferrochelatase exists as a homodimer composed of two 359-amino-acid polypeptide chains with a total molecular weight of 85.07 kilodaltons [5] [22]. Each subunit contains five distinct structural regions: a mitochondrial localization sequence, the amino-terminal domain, two folded domains, and a carboxyl-terminal extension [5].

    The enzyme architecture includes 17 alpha-helices and 8 beta-sheets distributed across the folded domains [5]. The structural organization facilitates the formation of an active site pocket characterized by two hydrophobic "lips" and a hydrophilic interior [5]. This unique architecture enables the enzyme to accommodate both the porphyrin substrate and the iron cofactor while facilitating the catalytic mechanism [24].

    A distinguishing feature of mammalian ferrochelatase is the presence of a [2Fe-2S] iron-sulfur cluster coordinated by four cysteine residues [5] [18]. Three of these coordinating cysteines are located in the carboxyl-terminal extension, while the fourth resides in the amino-terminal domain [5]. This cluster is absent in prokaryotic, plant, and yeast ferrochelatases but is essential for mammalian enzyme activity [18].

    The active site contains numerous conserved amino acid residues that participate in an extended hydrogen bond network both above and below the porphyrin macrocycle [13]. Key residues include histidine-263, glutamate-343, and histidine-341, which form a hydrogen bond network at the bottom of the active site [13]. At the top of the active site pocket, methionine-76, arginine-164, tyrosine-191, and asparagine-75 participate in another hydrogen bond network [13].

    Substrate binding induces significant conformational changes in the enzyme structure [24]. Crystal structure analysis reveals that protoporphyrin IX binding causes the closure of the active site mouth, completely engulfing the porphyrin substrate within the pocket [24]. This conformational change involves substantial displacement of several loop regions and reorientation of key side chains, including a 180-degree flip of arginine-164 and rotations of phenylalanine-337 and methionine-76 [24].

    Molecular Mechanism of Iron Insertion into Protoporphyrin IX

    The molecular mechanism of iron insertion into protoporphyrin IX proceeds through a series of coordinated steps involving both metal coordination and proton removal [6] [21]. The process begins with ferrous iron coordination to specific amino acid residues in the active site, particularly methionine-76, while histidine-263 serves as the proton acceptor [6].

    Initial mechanistic studies indicate that ferrous iron is positioned at a binding site coordinating with methionine-76, establishing the proper geometry for subsequent porphyrin interaction [6]. The iron-binding site is distinct from the porphyrin-binding site, allowing independent substrate positioning before the catalytic reaction proceeds [7]. This spatial separation ensures proper substrate orientation and facilitates the stepwise mechanism of iron insertion [7].

    The catalytic mechanism involves sequential proton removal from the porphyrin nitrogens coupled with iron-nitrogen bond formation [6] [21]. Computational studies using quantum mechanical/molecular mechanics methods reveal that the rate-determining step is either the first proton removal by histidine-263 or proton transition within the porphyrin ring, with energy barriers of 14.99 or 14.87 kilocalories per mole, respectively [6].

    The insertion process follows a specific sequence of bond formation and proton displacement [21]. Initially, iron forms coordination bonds with glutamate-343, histidine-263, and two water molecules [21]. The bond between iron and glutamate-343 breaks as iron forms the first bond with an unprotonated nitrogen of the porphyrin ring [21]. Glutamate-343 then functions as a general base to deprotonate one porphyrin nitrogen, enabling formation of the second iron-nitrogen bond [21].

    Subsequent steps involve the sequential dissociation of water molecules and breaking of the iron-histidine-263 bond, allowing formation of the third and fourth iron-nitrogen bonds [21]. The final step involves histidine-263 deprotonating the remaining porphyrin nitrogen, completing the four-coordinate iron-porphyrin complex [21]. This mechanism ensures that all four pyrrole nitrogens are properly coordinated to the central iron atom in the final ferroprotoporphyrin product [21].

    Conserved Histidine Residues in Ferrochelatase Function

    Histidine residues play critical roles in ferrochelatase function, with specific residues being highly conserved across species [7]. Site-directed mutagenesis studies have identified four highly conserved histidine residues in human ferrochelatase: histidine-157, histidine-263, histidine-341, and histidine-388 [7]. These residues contribute differentially to enzyme structure, metal binding, and catalytic activity [7].

    Histidine-263 represents the most functionally significant residue, being conserved among all ferrochelatases from human to bacterial cells [7]. Mutation of histidine-263 to alanine reduces iron-chelating activity to 30 percent of wild-type levels and zinc-chelating activity to 21 percent [7]. This mutation results in 18-fold and 3.4-fold increases in Michaelis constants toward ferrous and zinc ions, respectively, while the Michaelis constant for mesoporphyrin IX remains unchanged [7].

    The specific positioning of histidine-263 within the active site places it directly above the porphyrin substrate when bound [24]. Crystallographic analysis reveals that the pyrrole nitrogen of protoporphyrin IX is positioned 3.2 angstroms from the ring nitrogen of histidine-263 [24]. This spatial arrangement supports the proposed role of histidine-263 as the primary proton acceptor during the iron insertion mechanism [6] [24].

    Histidine-157 and histidine-388 appear to be essential for maintaining protein structural integrity rather than direct catalytic function [7]. Mutations of these residues to alanine result in loss of most enzymatic activity and increased susceptibility to proteolytic degradation [7]. Kinetic analysis of the residual activity shows no significant changes in Michaelis constants for either metal ions or porphyrin substrates, suggesting these residues are critical for proper protein folding and stability [7].

    Histidine-341 shows different functional characteristics compared to the other conserved histidines [7]. Mutation of histidine-341 does not significantly alter enzyme activity, indicating this residue may play a more subtle role in enzyme function or may have redundant functions with other active site residues [7]. The positioning of histidine-341 in the hydrogen bond network at the bottom of the active site suggests it may contribute to substrate positioning or conformational stability [13].

    Mitochondrial Localization of Ferroprotoporphyrin Synthesis

    Ferroprotoporphyrin synthesis occurs specifically within the mitochondrial matrix, representing the final step of a compartmentalized biosynthetic pathway [9] [10]. The mitochondrial localization of ferrochelatase requires a specific targeting sequence and post-translational processing for proper enzyme maturation and function [10].

    The first 62 amino acid residues of ferrochelatase form a mitochondrial localization domain that is cleaved during post-translational modification [5]. This targeting sequence directs the newly synthesized enzyme from the cytoplasm into the mitochondrial matrix, where it associates with the inner mitochondrial membrane [5]. The mature enzyme faces the matrix side of the inner membrane, positioning the active site appropriately for substrate access [9].

    Substrate delivery to the mitochondrial matrix requires specific transport mechanisms for both protoporphyrin IX and iron [10] [14]. Protoporphyrinogen IX is transported into the mitochondrial matrix through a process requiring the transmembrane protein TMEM14C [10]. Once in the matrix, protoporphyrinogen IX is oxidized to protoporphyrin IX by protoporphyrinogen oxidase, making it immediately available for ferrochelatase [10].

    Iron delivery to ferrochelatase involves a specialized transport complex consisting of mitoferrin-1, ATP-binding cassette subfamily B member 10, and ferrochelatase itself [41]. This oligomeric complex channels imported iron directly toward heme biosynthesis, preventing iron-mediated oxidative damage while ensuring efficient substrate availability [41]. The complex formation represents a metabolic channeling mechanism that coordinates iron import with ferroprotoporphyrin synthesis [41].

    The mitochondrial matrix environment provides optimal conditions for ferroprotoporphyrin synthesis through several mechanisms [10]. The matrix pH and ionic composition favor the iron insertion reaction, while the presence of reducing equivalents maintains iron in the required ferrous state [10]. Additionally, the matrix localization allows immediate incorporation of newly synthesized ferroprotoporphyrin into mitochondrial hemoproteins such as cytochromes [10].

    Product export from the mitochondria involves unknown mechanisms for trafficking ferroprotoporphyrin to cytoplasmic and nuclear destinations [42]. Studies using subcellular-targeted hemoprotein reporters demonstrate that mitochondria-derived heme contributes to labile heme pools in all cellular compartments [42]. The endoplasmic reticulum and Golgi apparatus appear to serve as important intermediates in this trafficking process [42].

    Alternative Biosynthetic Pathways in Diverse Organisms

    Alternative pathways for ferroprotoporphyrin synthesis exist in specific bacterial and archaeal lineages, representing evolutionary adaptations to different environmental conditions [32] [33] [37]. The most well-characterized alternative pathway is the coproporphyrin-dependent pathway found in Gram-positive bacteria, including Firmicutes and Actinobacteria [32] [33].

    The coproporphyrin-dependent pathway differs from the canonical protoporphyrin-dependent pathway in the terminal three enzymatic steps [32] [33]. In this alternative route, coproporphyrinogen III is oxidized to coproporphyrin III by HemY, followed by iron insertion into coproporphyrin III by a specialized coproporphyrin ferrochelatase to form coproheme [32] [33]. The final step involves decarboxylation of coproheme by the unique enzyme HemQ to generate ferroprotoporphyrin [32] [33].

    Genomic analysis of 982 representative prokaryotic genomes suggests that the coproporphyrin-dependent pathway may represent the most ancient heme synthesis pathway in bacteria [33]. This pathway is specified by three genes: hemY, hemH, and hemQ, which are absent from organisms using the canonical protoporphyrin-dependent pathway [33]. The distribution pattern indicates that approximately 70 percent of monoderm Gram-positive bacteria utilize this alternative pathway [16].

    Archaeal organisms employ a distinct alternative pathway involving siroheme as an intermediate [37]. In this pathway, uroporphyrinogen III is converted to siroheme, which subsequently undergoes successive demethylation and decarboxylation reactions to yield ferroprotoporphyrin [37]. The enzymes involved in this pathway, designated as Ahb proteins, share sequence homology with proteins involved in heme d1 biosynthesis in denitrifying bacteria [37].

    Plant ferrochelatases present another variation in ferroprotoporphyrin synthesis through the presence of two distinct enzymes, ferrochelatase 1 and ferrochelatase 2 [36]. Both enzymes are localized to plastids and utilize the same biosynthetic pathway, but they appear to produce physiologically distinct pools of ferroprotoporphyrin [36]. Ferrochelatase 1 appears to function as a housekeeping enzyme providing heme for the entire cell and signaling purposes, while ferrochelatase 2 produces heme for photosynthetic machinery [36].

    Bacterial ferrochelatases from certain species, including Caulobacter crescentus and Mycobacterium tuberculosis, contain [2Fe-2S] clusters similar to mammalian enzymes [35]. However, these bacterial enzymes exhibit different structural organizations, with some being monomeric and soluble rather than dimeric and membrane-associated [35]. The presence of iron-sulfur clusters in these bacterial ferrochelatases correlates with aerobic metabolism, suggesting an adaptive role in oxidative environments [19].

    Transcriptional and Post-Translational Regulation of Synthesis

    Ferroprotoporphyrin synthesis is subject to complex regulatory mechanisms operating at both transcriptional and post-translational levels [38] [39] [40]. These regulatory systems ensure appropriate heme production while preventing accumulation of potentially toxic intermediates and maintaining cellular iron homeostasis [39].

    Transcriptional regulation involves multiple factors that respond to cellular heme levels, iron availability, and differentiation signals [12]. The hematopoietic transcription factor GATA1 directly activates genes involved in heme biosynthesis during erythropoiesis, including ferrochelatase [12]. This transcriptional activation coordinates increased heme production with the developmental program of red blood cell formation [12].

    Heme itself functions as a regulatory molecule through both positive and negative feedback mechanisms [12] [38]. Heme binding to the transcriptional repressor BACH1 triggers its proteolytic degradation, relieving repression of globin genes and other heme-responsive targets [12]. Conversely, increased intracellular heme levels promote the formation of variant ferrochelatase messenger ribonucleic acid through alternative splicing, effectively reducing functional enzyme production [38] [40].

    Post-translational modifications significantly influence ferrochelatase activity and stability [25] [39]. Phosphorylation represents a key regulatory mechanism, with protein kinase A-mediated phosphorylation of threonine-116 increasing enzyme activity during erythroid differentiation [25]. Additional phosphorylation sites, including threonine-218, contribute to enzyme regulation through effects on substrate binding and product release [25].

    Iron availability profoundly affects ferrochelatase regulation through multiple mechanisms [39]. Under iron-deficient conditions, newly synthesized apoferrochelatase undergoes rapid degradation with a half-life of less than one hour, compared to approximately 35 hours under normal conditions [39]. However, mature holoferrochelatase containing the [2Fe-2S] cluster remains stable during iron deficiency, suggesting that cluster formation protects the enzyme from degradation [39].

    Oxidative stress represents another important regulatory factor affecting ferrochelatase stability [39]. Treatment with menadione, an oxidative stress inducer, causes rapid decreases in total cellular ferrochelatase levels within three hours [39]. This degradation likely involves oxidative modification of the iron-sulfur cluster, leading to loss of enzyme activity and subsequent protein degradation [39].

    The formation of protein complexes provides additional regulatory control over ferroprotoporphyrin synthesis [41]. Ferrochelatase participates in a mitochondrial heme biosynthesis metabolon, interacting with aminolevulinic acid synthase 2, protoporphyrinogen oxidase, and iron transport proteins [41]. These interactions facilitate substrate channeling while providing regulatory control points for pathway flux [41].

    Metabolic Control of Ferroprotoporphyrin Production

    Metabolic control of ferroprotoporphyrin production involves the integration of multiple regulatory mechanisms that respond to cellular energy status, substrate availability, and physiological demands [29] [11]. The terminal position of ferrochelatase in the heme biosynthetic pathway makes it a critical control point for overall pathway flux [29].

    Enzyme kinetic parameters demonstrate the relationship between substrate availability and ferroprotoporphyrin production rates [29] [30]. Human ferrochelatase exhibits Michaelis constants of 22 micromolar for ferrous iron and values ranging from 0.8 to 28.5 micromolar for protoporphyrin IX, depending on experimental conditions [29]. These kinetic parameters indicate that both substrates can potentially limit the reaction rate under physiological conditions [29].

    Iron availability represents a primary metabolic control factor for ferroprotoporphyrin synthesis [10] [29]. The specialized iron transport complex involving mitoferrin-1 and ATP-binding cassette subfamily B member 10 provides preferential iron delivery to ferrochelatase [41]. This channeling mechanism ensures that imported mitochondrial iron is directed toward heme synthesis rather than competing metabolic processes [41].

    Substrate competition influences metabolic control through the branching of tetrapyrrole metabolism [11]. Uroporphyrinogen III serves as a common precursor for heme, chlorophyll, vitamin B12, and siroheme synthesis [11]. The relative activities of enzymes in these competing pathways determine the flux toward ferroprotoporphyrin production versus alternative tetrapyrrole products [11].

    Energy metabolism affects ferroprotoporphyrin synthesis through the requirement for reducing equivalents and adenosine triphosphate [29]. The conversion of protoporphyrinogen IX to protoporphyrin IX requires molecular oxygen and generates hydrogen peroxide, linking heme synthesis to cellular oxidative metabolism [14]. Additionally, the import of substrates into mitochondria depends on the protonmotive force and cellular energy status [14].

    Regulatory protein interactions provide fine-tuned metabolic control over ferroprotoporphyrin production [11] [17]. In Gram-positive bacteria, protein-protein interactions between coproporphyrin ferrochelatase and coproheme decarboxylase facilitate efficient substrate transfer while preventing accumulation of the toxic intermediate coproheme [34]. Similar channeling mechanisms likely operate in other organisms to maintain metabolic control [34].

    Feedback inhibition mechanisms prevent overproduction of ferroprotoporphyrin and maintain cellular heme homeostasis [38]. Elevated heme levels promote the formation of non-functional ferrochelatase variant messenger ribonucleic acid, effectively reducing enzyme production [38]. This negative feedback ensures that ferroprotoporphyrin synthesis responds appropriately to cellular heme status [38].

    Post-translational modifications provide rapid responses to changing metabolic conditions [25]. Phosphorylation events can modulate enzyme activity within minutes, allowing quick adjustments to ferroprotoporphyrin production rates without requiring changes in gene expression [25]. These modifications integrate signals from multiple metabolic pathways to coordinate heme synthesis with overall cellular metabolism [25].

    Table 1: Kinetic Parameters for Heme Biosynthetic Enzymes
    EnzymeSpeciesVmax (nmol/g liver/hour)Km (μM)
    FerrochelataseHuman520-2800Fe²⁺: 22, Protoporphyrin: 0.8-28.5
    FerrochelataseRat2630-11400Fe²⁺: 22, Protoporphyrin: 0.8-28.5
    Protoporphyrinogen oxidaseRat3270-392011
    Coproporphyrinogen oxidaseHuman520-24580.91
    Coproporphyrinogen oxidaseRat288-69048

    Hydrogen Bond Acceptor Count

    8

    Hydrogen Bond Donor Count

    2

    Exact Mass

    616.177291 g/mol

    Monoisotopic Mass

    616.177291 g/mol

    Heavy Atom Count

    43

    UNII

    42VZT0U6YR

    Drug Indication

    Used in the management of porphyria attacks, particularly in acute intermittent porphyria.

    Other CAS

    14875-96-8

    Wikipedia

    Heme_B

    Use Classification

    Cosmetics -> Hair conditioning

    General Manufacturing Information

    Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)-: INACTIVE

    Dates

    Modify: 2023-08-15

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